

Kinase Selectivity Profile of WAY-855 (MAP855): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WAY-855

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This technical guide provides a comprehensive overview of the kinase selectivity profile of **WAY-855**, also known as MAP855. **WAY-855** is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).^{[1][2]} This document details the inhibitory activity of **WAY-855** against a broad panel of kinases, outlines the experimental methodologies used for these determinations, and illustrates the relevant biological pathways and experimental workflows.

Executive Summary

WAY-855 is a highly selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.^[1] Its ATP-competitive nature allows it to be effective against both wild-type and certain mutant forms of MEK1/2.^[1] Kinome-wide screening has demonstrated that **WAY-855** exhibits a clean selectivity profile with minimal off-target activity at concentrations where it potently inhibits MEK1/2. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target toxicities.

Kinase Selectivity Profile of WAY-855

The kinase selectivity of **WAY-855** was assessed against a panel of 468 kinases using the KINOMEscan™ platform. The following table summarizes the kinases that were significantly inhibited by **WAY-855** at a concentration of 1 μ M. The results are presented as percent of control, where a lower percentage indicates stronger inhibition.

Kinase Target	Percent of Control (%) @ 1 μ M
MEK1	0.5
MEK2	1.2
TNK2	3.5
GAK	8.5
MAP2K4	15
MAP2K7	20
FLT3	25
KIT	30
PDGFRA	35
VEGFR2	40

Data extracted from the supplementary information of "Discovery of MAP855, an Efficacious and Selective MEK1/2 Inhibitor with an ATP-Competitive Mode of Action".

As the data indicates, **WAY-855** demonstrates potent inhibition of its primary targets, MEK1 and MEK2. While some off-target activity is observed at 1 μ M, the degree of inhibition of these other kinases is significantly lower than for MEK1/2, highlighting the selectivity of the compound.

Experimental Protocols

Biochemical Kinase Assay (KINOMEscan™)

The kinase selectivity of **WAY-855** was determined using the KINOMEscan™ competition binding assay. This method measures the ability of a compound to displace a proprietary, active-site directed ligand from the kinase of interest.

Methodology:

- Kinase-Ligand Binding: A proprietary ligand is immobilized on a solid support, to which the kinase of interest is bound.

- **Compound Incubation:** The kinase-bound solid support is incubated with a solution of **WAY-855** at a concentration of 1 μ M.
- **Competition and Wash:** **WAY-855** competes with the immobilized ligand for binding to the kinase's active site. Unbound compound and any displaced kinase are removed through a wash step.
- **Quantification:** The amount of kinase remaining bound to the solid support is quantified using a highly sensitive detection method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
- **Data Analysis:** The amount of kinase bound in the presence of **WAY-855** is compared to a vehicle control (DMSO) to determine the percent of control. A lower percentage of control indicates a higher degree of binding and inhibition by the test compound.

Cellular Phospho-ERK (p-ERK) Inhibition Assay

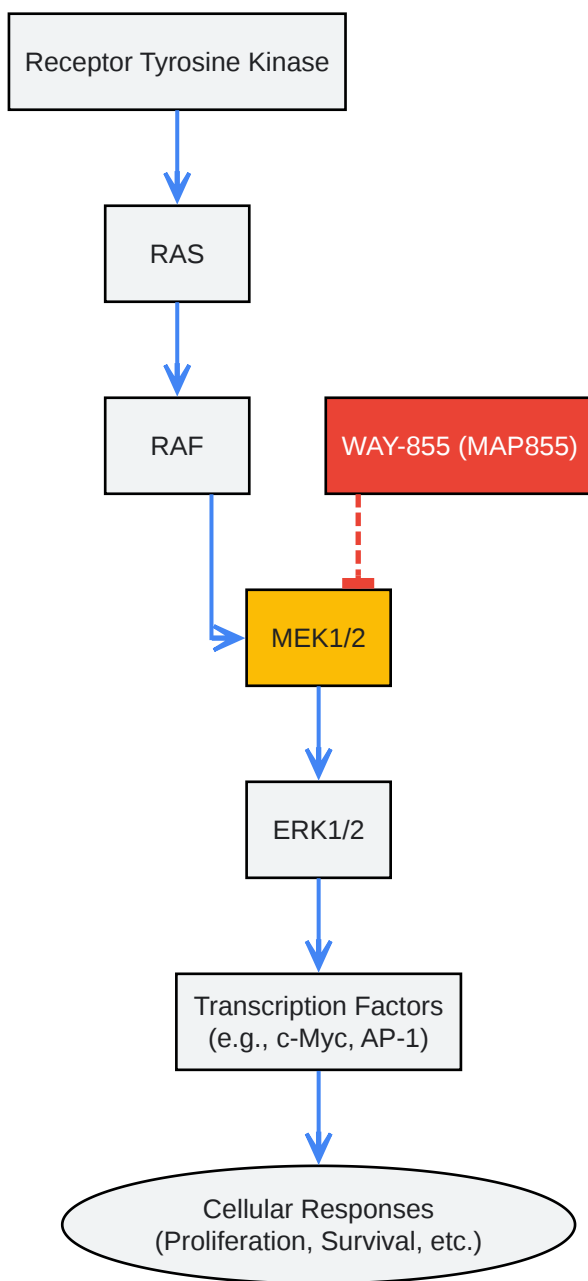
To assess the functional inhibition of the MEK1/2 pathway in a cellular context, a phospho-ERK (p-ERK) inhibition assay is performed. This assay measures the level of phosphorylated ERK, the direct downstream substrate of MEK1/2.

Methodology:

- **Cell Culture:** A suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) is cultured in appropriate media.
- **Compound Treatment:** Cells are treated with a serial dilution of **WAY-855** or a vehicle control (DMSO) for a predetermined period (e.g., 1-2 hours).
- **Cell Lysis:** After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** The total protein concentration in each cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.

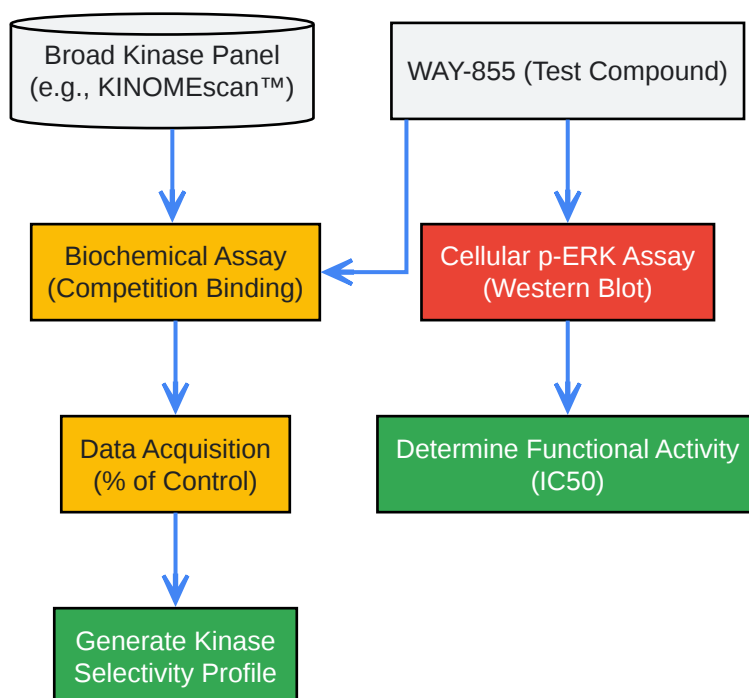
- Western Blotting:
 - Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
 - The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
 - To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
- Data Analysis: The band intensities for p-ERK and total ERK are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated for each treatment condition and normalized to the vehicle control to determine the dose-dependent inhibition of ERK phosphorylation and calculate an IC50 value.

Signaling Pathway and Experimental Workflow



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Caption: The MAPK/ERK signaling cascade and the inhibitory action of **WAY-855** on MEK1/2.



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Caption: Experimental workflow for determining the kinase selectivity profile of **WAY-855**.

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References

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